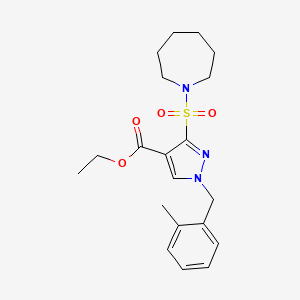

ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

科学的研究の応用

Synthesis and Chemical Applications

Synthesis of Pyrazolo-Benzodiazepines : Ethyl 3(5)-formylpyrazole-5(3)-carboxylate is utilized as a starting material for synthesizing pyrazolo[5,1-c][1,4]benzodiazepines. These compounds are aza analogs of the antitumor antibiotic antramycin (Melani, Cecchi, & Filacchioni, 1984).

Synthesis of Anticancer Compounds : Ethyl 1-aryl-4-(2-bromoacetyl)-5-methyl-1H-pyrazolocarboxylates are used to synthesize anticancer compounds like 2-Aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepines and others, exhibiting moderate activity against cancer cells (Chaban et al., 2020).

Synthesis of Azulene Derivatives : Ethyl 1,2-diaminoazulene-3-carboxylate reactions lead to azulene derivatives condensed with nitrogen-containing heterocycles, such as imidazole, triazole, and pyrazine rings (Nozoe, Asao, & Kobayashi, 1973).

Medicinal Chemistry and Anticancer Research

- Aminoethanol Derivatives Against Lung Cancer : Novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives with potential anticancer activity against lung cancer cells have been developed (Shen et al., 2012).

Miscellaneous Applications

Synthesis of Complexes with Transition Metal Ions : Ethyl-5(3)-methylpyrazole-3(5)-carboxylate derivatives are used for coordination with transition metal ions, leading to the formation of complexes characterized by spectroscopy and magnetic measurements (Seubert et al., 2011).

Synthesis of Crown Ether Analogues : Mono-o-azidobenzoyl derivatives of glycols undergo photolysis, yielding compounds like 2-methoxy-3H-azepine-3-carboxylates, which have applications in synthesizing crown ether analogues (Azadi-Ardakani et al., 1985).

Colorimetric Chemosensors for Metal Ions : Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) is used as a colorimetric chemosensor for metal ions like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021).

特性

IUPAC Name |

ethyl 3-(azepan-1-ylsulfonyl)-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-3-27-20(24)18-15-22(14-17-11-7-6-10-16(17)2)21-19(18)28(25,26)23-12-8-4-5-9-13-23/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHLIWFIFWGUJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCCC2)CC3=CC=CC=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2358201.png)

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B2358204.png)

![(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2358206.png)

![Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2358208.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)